2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms. The compound’s molecular formula is C16H23N3S, and it has a molecular weight of 289.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethylphenylamine with a suitable ketone to form an intermediate, which is then cyclized under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free techniques and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione: Similar structure but with different substituents.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific substitution pattern and the presence of the thione group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H27N3S |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H27N3S/c1-12-9-17(4,5)11-18(10-12)19-16(22)21(20-18)15-8-6-7-13(2)14(15)3/h6-8,12,20H,9-11H2,1-5H3,(H,19,22) |
InChI Key |
CQWYOQVERMSPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C)(C)C |
Origin of Product |
United States |
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